molecular formula C18H21IN2O4S B4189999 N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide

N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B4189999
M. Wt: 488.3 g/mol
InChI Key: RJGPUKIJQOOPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BI-7273 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Mechanism of Action

BI-7273 exerts its pharmacological effects by binding to the bromodomains of N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide proteins, thereby preventing their interaction with acetylated lysine residues on histones. This inhibition leads to the downregulation of various oncogenes and pro-inflammatory genes, resulting in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
BI-7273 has been shown to exhibit potent anti-tumor and anti-inflammatory effects in various preclinical models. Studies have also demonstrated that BI-7273 can reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of BI-7273 is its high selectivity for the N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide family of proteins, which reduces the risk of off-target effects. However, the compound's potency and selectivity can also pose a challenge in terms of dosing and toxicity. Additionally, the limited solubility of BI-7273 in aqueous solutions can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of BI-7273. One area of interest is the identification of biomarkers that can predict the response to BI-7273 treatment in cancer patients. Another potential direction is the investigation of combination therapies that can enhance the efficacy of BI-7273 in the treatment of various diseases. Additionally, further studies are needed to understand the long-term safety and toxicity of BI-7273 in vivo.

Scientific Research Applications

BI-7273 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Studies have shown that BI-7273 can selectively inhibit the N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide family of proteins, which play a crucial role in gene expression and cellular signaling pathways.

properties

IUPAC Name

N-butyl-2-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O4S/c1-3-4-11-20-18(22)14-7-5-6-8-16(14)21-26(23,24)13-9-10-17(25-2)15(19)12-13/h5-10,12,21H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGPUKIJQOOPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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